

# Glyurallin B CAS number and molecular weight

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## Compound of Interest

Compound Name: Glyurallin B

Cat. No.: B12382376

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## In-Depth Technical Guide: Glycerol

Disclaimer: The compound "**Glyurallin B**" could not be identified in chemical databases. This guide is based on the provided CAS number (56-81-5) and molecular weight (~92.09 g/mol), which correspond to Glycerol.

This technical guide provides a comprehensive overview of Glycerol, intended for researchers, scientists, and drug development professionals. It covers the fundamental physicochemical properties, key signaling pathways, and detailed experimental protocols relevant to the study of this molecule.

## Core Data Presentation

The following table summarizes the key quantitative data for Glycerol.

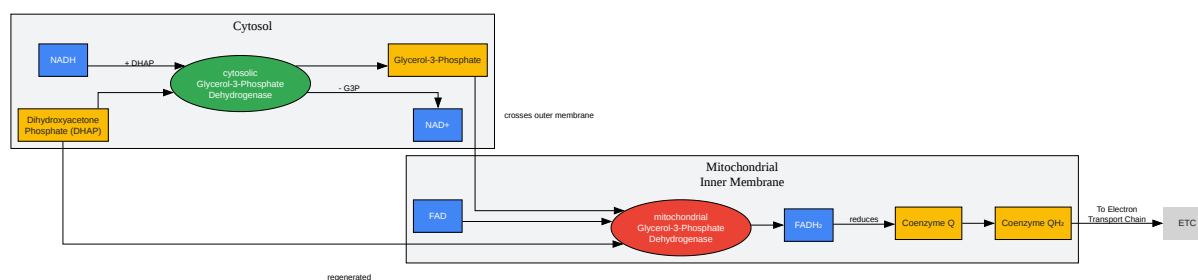
| Property            | Value  | Source(s)   |
|---------------------|--|---|
| CAS Number          | 56-81-5                                      | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Formula   | C <sub>3</sub> H <sub>8</sub> O <sub>3</sub> | <a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>                     |
| Molecular Weight    | 92.09 g/mol                                  | <a href="#">[1]</a> <a href="#">[6]</a>   |
| Density             | 1.261 g/cm <sup>3</sup>                      | <a href="#">[8]</a>   |
| Boiling Point       | 290 °C (decomposes)                          | <a href="#">[5]</a>   |
| Melting Point       | 18.2 °C                                      | <a href="#">[8]</a>   |
| Solubility in Water | Miscible                                     | <a href="#">[8]</a>   |

## Signaling Pathways Involving Glycerol

Glycerol is a central molecule in cellular metabolism, primarily linking carbohydrate and lipid metabolism. Its phosphorylated form, glycerol-3-phosphate, is a key intermediate in several significant pathways.

### Glycerol-3-Phosphate Shuttle

The Glycerol-3-Phosphate Shuttle is a crucial mechanism for regenerating NAD<sup>+</sup> from NADH produced during glycolysis, particularly in skeletal muscle and the brain.[\[1\]](#) This shuttle facilitates the transfer of reducing equivalents from the cytoplasm into the mitochondria for oxidative phosphorylation.

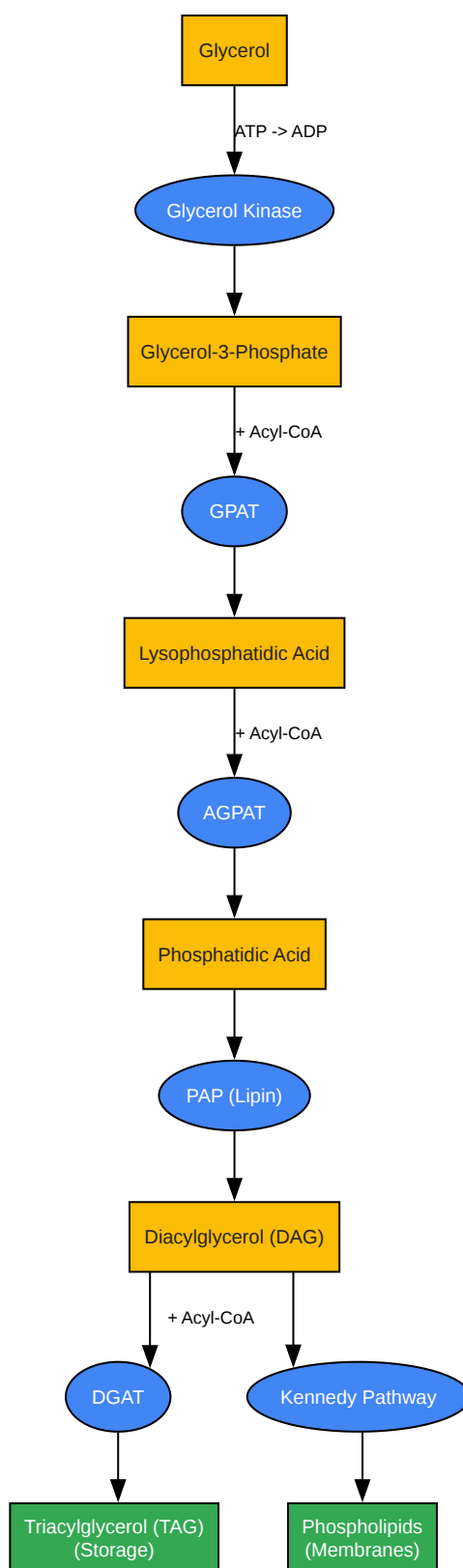


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Caption: The Glycerol-3-Phosphate Shuttle mechanism.

## Glycerolipid Synthesis Pathway

Glycerol-3-phosphate is the backbone for the de novo synthesis of glycerolipids.[3] This pathway begins with the acylation of glycerol-3-phosphate to form phosphatidic acid, a precursor for the synthesis of triglycerides and phospholipids.[2]



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Caption: Overview of the Glycerolipid Synthesis Pathway.

## Experimental Protocols

Detailed methodologies for key experiments involving glycerol are provided below.

### Quantification of Glycerol in Biological Samples

This protocol is a generalized procedure based on commercially available colorimetric/fluorometric assay kits.[\[9\]](#)

Principle: Glycerol is enzymatically oxidized to generate a product that reacts with a probe to produce a colorimetric (570 nm) or fluorometric (Ex/Em = 535/587 nm) signal.[\[9\]](#)

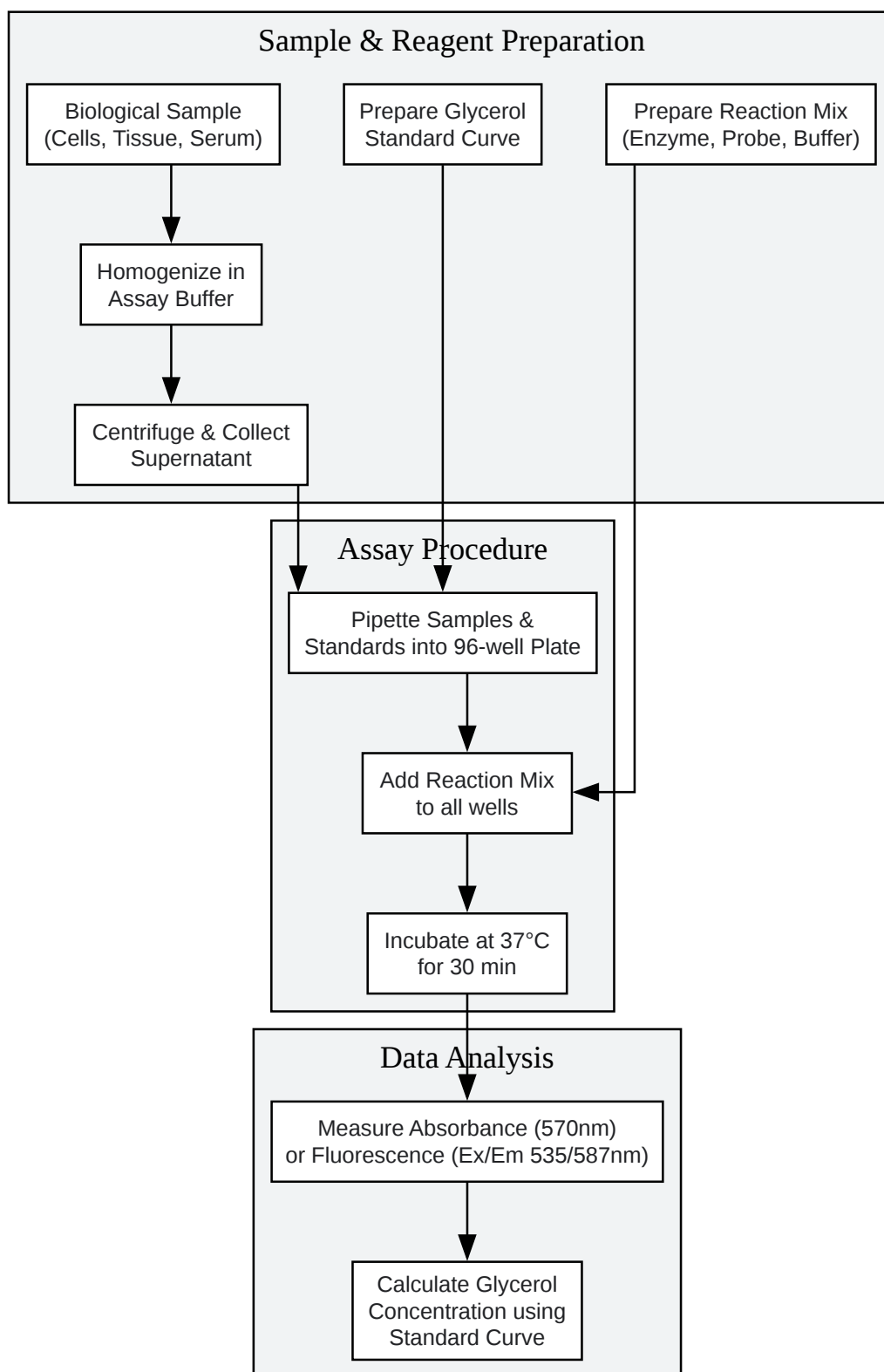
Materials:

- Glycerol Assay Buffer
- Glycerol Probe
- Glycerol Enzyme Mix
- Glycerol Standard
- 96-well plate
- Microplate reader

Procedure:

- Sample Preparation:
  - Cells: Harvest  $2 \times 10^6$  cells, wash with cold PBS, and resuspend in 500  $\mu$ L of Glycerol Assay Buffer. Homogenize on ice and centrifuge to collect the supernatant.[\[9\]](#)
  - Tissues: Homogenize 10-100 mg of tissue in 4 volumes of Glycerol Assay Buffer on ice. Centrifuge to remove insoluble material and collect the supernatant.[\[10\]](#)
  - Serum/Plasma: Can be assayed directly or after dilution. Deproteinization may be required.[\[10\]](#)

- Standard Curve Preparation:
  - Prepare a series of dilutions of the Glycerol Standard in the Assay Buffer to create a standard curve.
- Assay Reaction:
  - Add 50  $\mu$ L of each standard and sample to separate wells of a 96-well plate.
  - Prepare a Reaction Mix containing Glycerol Assay Buffer, Glycerol Probe, and Glycerol Enzyme Mix.
  - Add 50  $\mu$ L of the Reaction Mix to each well.
  - Incubate at 37°C for 30 minutes, protected from light.[\[9\]](#)
- Measurement:
  - Measure the absorbance at 570 nm for a colorimetric assay or fluorescence at Ex/Em = 535/587 nm for a fluorometric assay.[\[9\]](#)
- Calculation:
  - Subtract the blank reading from all measurements.
  - Plot the standard curve and determine the concentration of glycerol in the samples from the curve.



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Caption: General workflow for glycerol quantification.

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